molecular formula C11H12BrN3 B11795244 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B11795244
M. Wt: 266.14 g/mol
InChI Key: UYAKZALQNLABPI-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is a brominated heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridine ring linked to an N-isopropyl pyrazole ring, a structural motif found in various biologically active compounds . The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Compounds with similar pyrazole-pyridine scaffolds have been investigated for their potential as therapeutic agents, with research indicating applications in the development of kinase inhibitors and other small-molecule therapeutics . The specific substitution pattern on the pyrazole ring, such as the isopropyl group, can critically influence the compound's pharmacokinetic properties and binding affinity to biological targets . Researchers utilize this chemical as a key intermediate in the synthesis of more complex molecules aimed at modulating various disease pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-bromo-2-(1-propan-2-ylpyrazol-4-yl)pyridine

InChI

InChI=1S/C11H12BrN3/c1-8(2)15-7-9(5-14-15)11-4-3-10(12)6-13-11/h3-8H,1-2H3

InChI Key

UYAKZALQNLABPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 1-isopropyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly due to its biological activities such as:

  • Antimicrobial Properties : Studies indicate that 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer), by inducing apoptosis and inhibiting specific kinases involved in cell proliferation .

Materials Science

This compound is also explored for its applications in materials science:

  • Photosensitization : The compound has been identified as an efficient photosensitizer with a high quantum yield, making it suitable for applications in photodynamic therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

Case Study 1: Antitumor Activity

A series of derivatives were synthesized and evaluated for anticancer activities against multiple cell lines. The most potent compounds demonstrated significant growth inhibition and apoptosis induction in vitro.

Case Study 2: Molecular Docking Studies

Molecular modeling studies provided insights into the binding affinities of pyrazole compounds with target proteins. These studies suggest that structural modifications could enhance biological activity, indicating a pathway for future drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of brominated pyridine-pyrazole hybrids. Key structural analogues include:

Compound Name Substituents (Pyridine/Pyrazole) Molecular Formula Key Differences
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine 5-Br; 3,5-dimethyl-pyrazole C₁₀H₁₀BrN₃ Smaller alkyl groups (methyl vs. isopropyl) reduce steric hindrance
5-Bromo-2-(1H-imidazol-2-yl)pyridine 5-Br; imidazole (non-alkylated) C₈H₆BrN₃ Replacement of pyrazole with imidazole alters hydrogen-bonding capacity
Ethyl 5-bromo-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 5-Br; ester/oxo groups C₁₄H₁₉BrN₂O₃ Additional ester functionality enhances solubility and metabolic stability

Physicochemical Properties

  • Solubility : The isopropyl group in 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine reduces water solubility compared to analogues with methyl groups (e.g., 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine) .
  • Thermal Stability: Bromine’s electron-withdrawing effect increases thermal stability relative to non-halogenated analogues like 2-(1-isopropyl-1H-pyrazol-4-yl)pyridine .

Challenges and Limitations

  • Steric Hindrance : Bulkier isopropyl group complicates functionalization at the pyridine 2-position compared to methyl-substituted analogues .
  • Cost: Higher synthetic cost relative to non-alkylated derivatives due to multi-step isopropyl introduction .

Biological Activity

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound with a unique structure that combines a brominated pyridine ring and an isopropyl-substituted pyrazole moiety. This structural arrangement is significant for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

The molecular formula of this compound is C_{12}H_{14}BrN_{3}, with a molecular weight of 266.14 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and biological activity compared to other compounds lacking such substituents.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives of pyrazole, including this compound, demonstrate significant antimicrobial properties. For instance, compounds similar to this structure have been reported to have minimum inhibitory concentration (MIC) values in the range of 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial effects .
    • The compound was also evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential in treating infections associated with biofilms .
  • Anticancer Activity :
    • The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, related pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7, SF-268, and NCI-H460 cell lines .
    • The presence of the isopropyl group contributes to its anticancer properties, as modifications in the pyrazole ring can lead to enhanced activity against specific cancer types .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their biological effects include inhibition of specific enzymes and pathways involved in cell proliferation and survival. For instance, some derivatives have been noted for their ability to inhibit Aurora-A kinase and CDK2, which are critical targets in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridineNitro group instead of isopropylDifferent electronic properties due to nitro group
2-(1H-Pyrazol-4-yl)pyridineLacks bromine but has similar ringsNo halogen substituent affects reactivity
1-Isopropyl-1H-pyrazoleContains only pyrazole ringAbsence of pyridine limits application scope

The combination of bromine and the isopropyl group enhances both chemical reactivity and potential biological activity compared to structurally similar compounds.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including those structurally related to this compound:

  • Study on Antimicrobial Properties : A recent investigation assessed various pyrazole derivatives for antimicrobial efficacy, highlighting that compounds with similar structures exhibited potent activities against resistant strains of bacteria .
  • Cancer Cell Line Testing : In a study involving multiple cancer cell lines, derivatives were screened for cytotoxicity, revealing that modifications in the pyrazole moiety significantly impacted their effectiveness against specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine?

  • Methodology : A common approach involves coupling reactions between halogenated pyridine derivatives and substituted pyrazoles. For example, bromopyridine intermediates (e.g., 5-bromo-2-pyridineboronic acid) can undergo Suzuki-Miyaura cross-coupling with 1-isopropyl-1H-pyrazole-4-boronic esters under palladium catalysis. Alternatively, nucleophilic substitution using sodium nitrite and ammonium chloride in DMF has been employed for analogous bromopyridine-tetrazole systems . Post-synthesis, purification via silica gel chromatography (e.g., ethyl acetate/petroleum ether gradient) and crystallization (e.g., slow evaporation of petroleum ether/ethyl acetate mixtures) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Determines molecular conformation and intermolecular interactions. Orthorhombic systems with parameters like a=12.3735(8)a = 12.3735(8) Å, b=20.8690(11)b = 20.8690(11) Å, and c=6.8385(6)c = 6.8385(6) Å are typical for brominated pyridine derivatives .
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, isopropyl methyl groups at δ 1.2–1.5 ppm).
  • HPLC/GC : Validates purity (>95% by area normalization), critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between synthesis batches be resolved?

  • Methodology : Use SHELXL for refinement, particularly for handling twinning or high thermal motion. For example, anisotropic displacement parameters for bromine atoms may require constraints to avoid overfitting. Validate data completeness (>99% within θmax = 29.5°) and check for systematic errors (e.g., absorption corrections for μ = 4.61 mm1^{-1} using Mo Kα radiation) . If bond lengths (e.g., Br–C = 1.885(3) Å) deviate from expected values, re-examine reaction conditions for potential stereochemical impurities .

Q. What strategies mitigate steric hindrance during functionalization of the pyrazole ring?

  • Methodology : Computational modeling (DFT or MD simulations) predicts steric effects of the isopropyl group on reactivity. Experimentally, employ bulky ligands (e.g., XPhos) in cross-coupling reactions to stabilize transition states. For electrophilic substitutions, use low-temperature conditions (−78°C) to slow reaction kinetics and favor regioselectivity .

Q. How does the isopropyl substituent influence the compound’s supramolecular packing?

  • Methodology : Analyze crystal packing via Mercury software. The isopropyl group often induces CH–π interactions between pyridine rings (distance ~3.5 Å) and weak hydrogen bonds (e.g., C–H···N contacts). Compare with methyl-substituted analogs (e.g., 5-bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine) to quantify packing efficiency differences using lattice energy calculations .

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